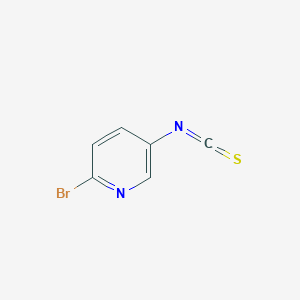

2-Bromo-5-isothiocyanatopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-isothiocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVILLOMKUYMNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Isothiocyanatopyridine

Classical Approaches to Pyridyl Isothiocyanates

The traditional synthesis of pyridyl isothiocyanates, including 2-Bromo-5-isothiocyanatopyridine, has heavily relied on the use of highly reactive and toxic reagents. These methods, while effective, often necessitate stringent safety precautions and generate considerable waste.

Aminopyridine Precursors and Thiophosgene (B130339) Reactions

The most conventional and widely recognized method for the synthesis of isothiocyanates from primary amines involves the use of thiophosgene (CSCl₂). rsc.org In the case of this compound, the synthesis commences with its precursor, 5-amino-2-bromopyridine.

The reaction mechanism involves the nucleophilic attack of the amino group of 5-amino-2-bromopyridine on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, yielding the desired isothiocyanate. The reaction is typically carried out in the presence of a base to neutralize the HCl produced.

Reaction Scheme:

5-amino-2-bromopyridine + CSCl₂ → this compound + 2HCl

The synthesis of the requisite precursor, 5-amino-2-bromopyridine, can be achieved through several routes. One common method involves the bromination of 2-aminopyridine. To control the regioselectivity and avoid the formation of byproducts such as 2-amino-3,5-dibromopyridine, various brominating agents and reaction conditions have been explored. google.comresearchgate.net One approach involves the acylation of the amino group of 2-aminopyridine, followed by bromination and subsequent hydrolysis to yield 2-amino-5-bromopyridine (B118841) with a total yield of 66.5%. researchgate.net Another method utilizes phenyltrimethylammonium (B184261) tribromide as the brominating agent in chloroform, which is reported to be a mild and high-yielding process that avoids the formation of significant byproducts. google.com

Modifications and Optimization of Established Routes

Given the hazardous nature of thiophosgene, significant efforts have been directed towards developing safer and more efficient alternatives. These modifications often involve the use of thiophosgene surrogates or "thiocarbonyl transfer" reagents. rsc.orgmdpi.com Reagents such as thiocarbonyl-diimidazole and dipyridyl-thionocarbonate have been employed to circumvent the direct handling of thiophosgene. rsc.org

Another classical approach involves the reaction of the aminopyridine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then decomposed to the isothiocyanate using a variety of reagents, such as heavy metal salts or oxidizing agents. However, the synthesis of isothiocyanates from electron-deficient pyridyl amines, like 5-amino-2-bromopyridine, can be challenging due to the lower nucleophilicity of the amino group. mdpi.com

Novel and Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more sophisticated and sustainable methods for the preparation of this compound. These strategies focus on improving efficiency, reducing waste, and avoiding toxic reagents.

One-Pot Synthesis Techniques for Isothiocyanates from Amines

One-pot syntheses have emerged as a powerful tool in modern organic chemistry, offering increased efficiency by minimizing purification steps and reducing solvent waste. A notable one-pot procedure for the synthesis of pyridyl isothiocyanates from their corresponding amines has been developed. mdpi.com This method involves the in-situ formation of a dithiocarbamate salt by reacting the amine with carbon disulfide in the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride. The subsequent desulfurization is mediated by aqueous iron(III) chloride, affording the pyridyl isothiocyanate in moderate to good yields. mdpi.com The choice of base is critical for the successful formation of the dithiocarbamate salt. mdpi.com

For highly electron-deficient pyridyl amines, further optimization of this one-pot process may be necessary, potentially involving higher reaction temperatures to enhance the nucleophilicity of the amine. mdpi.com

| Reagent System | Base | Solvent | Yield | Reference |

| CS₂ / FeCl₃·6H₂O | NaH / Et₃N | DMF | Moderate to Good | mdpi.com |

Interactive Data Table: The table above summarizes a one-pot synthesis approach for pyridyl isothiocyanates.

Catalytic Systems in Pyridyl Isothiocyanate Formation

Catalytic methods offer a more atom-economical and environmentally friendly alternative to stoichiometric reagents. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, general catalytic approaches for isothiocyanate formation are applicable.

One such approach involves the sulfurization of isocyanides with elemental sulfur. This reaction can be facilitated by various catalysts, including selenium, tellurium, molybdenum, and rhodium compounds, allowing for milder reaction conditions. mdpi.com More recently, amine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalytically promote the conversion of isocyanides to isothiocyanates using elemental sulfur. mdpi.com

Another innovative catalytic method utilizes visible-light photocatalysis. In this approach, primary amines react with carbon disulfide under metal-free conditions, using an organic dye photocatalyst like Rose Bengal and a base such as DBU, to produce isothiocyanates in good yields. organic-chemistry.org This method is notable for its mild reaction conditions and use of a green light source. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of isothiocyanates to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient processes.

A significant green advancement is the use of water as a solvent for the synthesis of isothiocyanates. One developed procedure involves the reaction of primary amines with carbon disulfide in water, followed by desulfurization with sodium persulfate (Na₂S₂O₈) under basic conditions. rsc.org This method is applicable to a wide range of amines and avoids the use of hazardous organic solvents. rsc.org

Furthermore, microwave-assisted synthesis has been recognized as a green chemistry tool that can accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. nih.gov While not specifically detailed for this compound, the application of microwave irradiation to the synthesis of pyridyl isothiocyanates could offer a more sustainable and efficient alternative to conventional heating methods. nih.gov

The development of these novel and green synthetic strategies represents a significant step forward in the production of this compound, offering safer, more efficient, and environmentally responsible alternatives to classical methods.

Process Intensification and Scalability Considerations for this compound Production

The large-scale production of this compound necessitates careful consideration of process intensification and scalability to ensure safety, efficiency, and cost-effectiveness. Key areas of focus include the adoption of one-pot syntheses, the use of less hazardous reagents, and the implementation of modern manufacturing technologies like microwave-assisted synthesis and continuous flow chemistry.

One-Pot Synthesis:

Reagent Selection and Safety:

The traditional use of thiophosgene in isothiocyanate synthesis poses significant safety challenges on a large scale due to its high toxicity and volatility. beilstein-journals.orgnih.gov Consequently, process intensification efforts often focus on replacing thiophosgene with safer alternatives. The use of carbon disulfide in combination with various desulfurizing agents, such as iron(III) chloride, cyanuric chloride (TCT), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), provides a more environmentally benign and safer route. nih.govbeilstein-journals.orgnih.gov These reagents are generally less hazardous and more amenable to industrial handling.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for process intensification. The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of isothiocyanates. nih.govnih.gov For the synthesis of this compound, microwave heating could be applied to both the formation of the dithiocarbamate intermediate and the subsequent desulfurization step, potentially leading to a more rapid and efficient process. nih.gov

Continuous Flow Chemistry:

Continuous flow chemistry offers numerous advantages for the large-scale production of fine chemicals and active pharmaceutical ingredients, including improved heat and mass transfer, enhanced safety, and the potential for automation. cbijournal.com The synthesis of isothiocyanates, particularly those involving hazardous reagents or exothermic reactions, can benefit greatly from flow processing. cbijournal.com A continuous flow setup for the synthesis of this compound would involve pumping the starting materials (5-amino-2-bromopyridine and carbon disulfide) and reagents through a heated reactor coil. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yield. Furthermore, the contained nature of flow reactors minimizes operator exposure to potentially hazardous materials.

The following table outlines key considerations for scaling up the production of this compound.

| Consideration | Advantage for Scalability | Relevant Techniques |

| Process Efficiency | Reduced reaction time, fewer unit operations, lower energy consumption. | One-pot synthesis, Microwave-assisted synthesis, Continuous flow chemistry. |

| Safety | Minimized handling of toxic reagents, better control over exothermic reactions. | Use of thiophosgene alternatives (CS₂ with desulfurizing agents), Continuous flow chemistry. |

| Cost-Effectiveness | Reduced solvent usage, potential for reagent recycling, higher throughput. | One-pot synthesis, Continuous flow chemistry. researchgate.netijssst.info |

| Product Quality | Improved control over reaction conditions leading to higher purity and consistency. | Continuous flow chemistry. |

By integrating these process intensification strategies, the large-scale synthesis of this compound can be made more sustainable, safe, and economically viable.

Reactivity and Reaction Pathways of 2 Bromo 5 Isothiocyanatopyridine

Reactions Involving the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the diverse chemical transformations that 2-bromo-5-isothiocyanatopyridine can undergo. The electron-withdrawing nature of the adjacent brominated pyridine (B92270) ring further enhances the electrophilicity of the isothiocyanate carbon, making it readily reactive towards a variety of nucleophiles. arkat-usa.org

Nucleophilic Addition Reactions to the Isothiocyanate Group

The most common and well-documented reactions of isothiocyanates involve the nucleophilic addition of compounds containing active hydrogen atoms, such as amines, alcohols, and thiols, to the carbon-nitrogen double bond. These reactions are typically straightforward and lead to the formation of a variety of important sulfur and nitrogen-containing functional groups.

The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of N,N'-disubstituted thioureas. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer, resulting in the formation of a stable thiourea (B124793) derivative. The reaction is typically carried out in a suitable organic solvent and often proceeds to completion at room temperature or with gentle heating.

The general mechanism for this reaction involves the nucleophilic attack of the amine on the isothiocyanate carbon, leading to a zwitterionic intermediate, which then rearranges to the final thiourea product. The presence of the bromo-substituted pyridine ring can influence the reaction rate and the properties of the resulting thiourea. A variety of thiourea derivatives have been synthesized by reacting isothiocyanates with different amines. sigmaaldrich.com

Table 1: Examples of Thiourea Formation from Isothiocyanates and Amines

| Isothiocyanate | Amine | Product |

| Phenyl isothiocyanate | Ammonia | Phenylthiourea |

| 3-(Trifluoromethyl)phenyl isothiocyanate | Various primary amines | N-(Aryl/alkyl)-N'-(3-(trifluoromethyl)phenyl)thioureas sigmaaldrich.com |

| Acyl isothiocyanates | Amines | N-Acylthioureas arkat-usa.org |

This table presents generalized examples of thiourea formation. Specific reaction conditions and yields for this compound would require dedicated experimental investigation.

While less common than reactions with amines, isothiocyanates can react with sulfur nucleophiles, such as thiols or hydrogen sulfide, to form dithiocarbamates. The reaction of this compound with a thiol (R-SH) would proceed via the nucleophilic attack of the sulfur atom on the isothiocyanate carbon, leading to the formation of a dithiocarbamate (B8719985). These compounds are important intermediates in organic synthesis and have applications in various fields.

The reaction of this compound with alcohols leads to the formation of thiocarbamates (also known as thiourethanes). The oxygen atom of the alcohol acts as the nucleophile, attacking the isothiocyanate carbon. This reaction often requires a catalyst, such as a base, to enhance the nucleophilicity of the alcohol.

Similarly, as detailed in section 3.1.1.1, reactions with primary and secondary amines are a primary route to thiourea derivatives. The high reactivity of amines towards isothiocyanates makes this a very efficient and widely used transformation in organic synthesis.

Cycloaddition Chemistry of the Isothiocyanate Functionality

The isothiocyanate group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. These reactions are powerful tools for the construction of heterocyclic rings. For instance, acyl isothiocyanates are known to undergo [3+2] cycloaddition reactions with various partners to form five-membered heterocyclic systems. arkat-usa.org While specific examples involving this compound are not extensively documented in readily available literature, the inherent reactivity of the isothiocyanate functionality suggests its potential to participate in such transformations.

Reactions Involving the Bromine Substituent on the Pyridine Ring

The bromine atom on the pyridine ring is a versatile handle for introducing a wide array of functional groups. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the isothiocyanate group.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine derivative with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. illinois.edunih.gov The reaction is catalyzed by a palladium complex and requires a base. illinois.edunih.gov These reactions are instrumental in synthesizing biaryl and heteroaryl structures, which are significant in medicinal chemistry and materials science. nih.govresearchgate.net For instance, coupling this compound with an arylboronic acid would yield a 2-aryl-5-isothiocyanatopyridine derivative. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction with this compound would lead to the synthesis of 2-alkynyl-5-isothiocyanatopyridines. The reaction proceeds under mild conditions and tolerates a variety of functional groups. wikipedia.orglibretexts.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The reaction of this compound with primary or secondary amines would yield 2-amino-5-isothiocyanatopyridine derivatives. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. wuxiapptec.comlibretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orgwuxiapptec.com

Nucleophilic Aromatic Substitution on the Bromopyridine Moiety

The electron-deficient nature of the pyridine ring, further accentuated by the bromine and isothiocyanate substituents, makes the 2-position susceptible to nucleophilic aromatic substitution (SNA_r). youtube.com In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitrogen atom in the pyridine ring, particularly at the ortho and para positions relative to the leaving group, helps to stabilize this intermediate through resonance. youtube.com Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. The reactivity can be influenced by the strength of the nucleophile and the reaction conditions. For example, reacting this compound with sodium methoxide (B1231860) would be expected to yield 2-methoxy-5-isothiocyanatopyridine.

Metal-Mediated Functionalization of the C-Br Bond

The carbon-bromine bond in this compound can be activated by various metals to form organometallic intermediates, which can then be reacted with a range of electrophiles. One common method is the formation of a Grignard reagent by reacting the bromopyridine with magnesium metal. For instance, 5-bromo-2-iodopyridine (B1269129) can react with isopropylmagnesium chloride to form 5-bromopyridyl-2-magnesium chloride. sigmaaldrich.com Similarly, treatment of 5-bromo-2-iodopyridine with active zinc can generate the corresponding organozinc reagent. sigmaaldrich.com These organometallic species are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions.

Concerted Reactions Involving Both the Isothiocyanate and Bromine Moieties

While many reactions selectively target either the bromine or the isothiocyanate group, it is conceivable that under specific conditions, concerted reactions involving both moieties could occur. For example, a carefully chosen reagent could potentially interact with both the electrophilic carbon of the isothiocyanate and the carbon bearing the bromine atom, leading to a cyclization or rearrangement product. However, specific examples of such concerted reactions for this compound are not extensively documented in the literature. The development of such reactions would represent a novel and efficient way to construct complex heterocyclic systems.

Mechanistic Investigations of Key Transformations

The mechanisms of the cross-coupling reactions mentioned above have been extensively studied.

Suzuki-Miyaura Reaction: The catalytic cycle is generally accepted to involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromopyridine. mdpi.com

Transmetalation: The boron-containing nucleophile transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst. mdpi.com

Sonogashira Reaction: The mechanism is thought to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: Similar to the Suzuki reaction, it starts with oxidative addition of the aryl halide to Pd(0). wikipedia.org

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide. wikipedia.org

Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst. wikipedia.org

Buchwald-Hartwig Amination: The mechanism involves:

Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide. wikipedia.orgwuxiapptec.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen.

Reductive Elimination: The C-N bond is formed, and the product is released, regenerating the Pd(0) catalyst. wikipedia.orgwuxiapptec.com A "cocktail"-type catalysis, where multiple palladium species are active, has also been proposed for some Buchwald-Hartwig reactions. researchgate.net

Nucleophilic Aromatic Substitution: The classical mechanism is a two-step addition-elimination process that proceeds through a Meisenheimer intermediate. nih.govyoutube.com However, concerted SNAr reactions, where bond formation and bond breaking occur in a single step, have also been reported, particularly for highly activated systems. nih.govnih.gov Computational studies can help to distinguish between these pathways.

Derivatization Strategies and Applications As a Synthetic Building Block

Design Principles for Novel Derivatives of 2-Bromo-5-isothiocyanatopyridine

The design of new molecules derived from this compound is primarily governed by the distinct and predictable reactivity of its functional groups. The isothiocyanate (-N=C=S) moiety serves as a potent electrophile, making it a prime target for reaction with a vast range of nucleophiles. This reaction is a cornerstone for creating derivatives, particularly through the formation of thiourea (B124793) linkages. mdpi.comwikipedia.org

Key design principles include:

Nucleophilic Addition to the Isothiocyanate Group: The central carbon atom of the isothiocyanate is highly susceptible to attack by nucleophiles. Primary and secondary amines react readily to form substituted thioureas, while alcohols and thiols yield thiocarbamates and dithiocarbamates, respectively. This provides a reliable method for conjugating the pyridine (B92270) core to other molecules. cbijournal.com

Substitution of the 2-Bromo Group: The bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Furthermore, it is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various aryl, alkyl, and amino substituents.

Sequential and Orthogonal Reactivity: A crucial design strategy involves the selective, stepwise reaction of the two functional groups. The significant difference in reactivity between the isothiocyanate group and the bromo substituent allows for orthogonal protection and derivatization schemes. For instance, the isothiocyanate can be reacted first under mild conditions that leave the bromo group untouched, followed by a subsequent cross-coupling reaction at the 2-position.

Influence of the Pyridine Ring: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the isothiocyanate carbon and influences the reactivity of the bromo substituent, making it a good leaving group in substitution and coupling reactions. nih.gov

The following table summarizes the fundamental reactions for derivatizing this compound.

| Functional Group | Reagent Type | Resulting Linkage/Structure |

| Isothiocyanate | Primary/Secondary Amine | N,N'-Substituted Thiourea |

| Isothiocyanate | Alcohol/Phenol | O-Alkyl/Aryl Thiocarbamate |

| Isothiocyanate | Hydrazine (B178648)/Hydrazide | Thiosemicarbazide (B42300) |

| 2-Bromo | Boronic Acid (Suzuki) | 2-Aryl/Alkyl-5-isothiocyanatopyridine |

| 2-Bromo | Amine (Buchwald-Hartwig) | 2-Amino-5-isothiocyanatopyridine |

| 2-Bromo | Thiol (Nucleophilic Substitution) | 2-Thioether-5-isothiocyanatopyridine |

Strategic Utilization in the Synthesis of Complex Heterocyclic Systems

The dual reactivity of this compound makes it an excellent starting material for constructing more complex heterocyclic frameworks, including fused ring systems and scaffolds containing multiple heteroatoms.

The strategic placement of reactive groups on the pyridine ring is a classic approach for building fused heterocyclic systems. The 2-bromo substituent is a key anchor point for such cyclizations. By first reacting the isothiocyanate group with a nucleophile that contains an additional reactive site, intramolecular cyclization onto the 2-position can be initiated.

For example, reaction with an appropriate amino-alcohol could form a thiourea intermediate, which could then undergo an intramolecular SNAr reaction, displacing the bromide to form a fused thiazino-pyridine or similar system. A generalized scheme for this type of reaction is presented below.

Table 2: Potential Fused Systems via Intramolecular Cyclization

| Nucleophile for -NCS | Intermediate | Potential Fused Product |

|---|---|---|

| 2-Aminoethanol | Hydroxyethyl-thiourea pyridine | Fused oxathiazepino-pyridine |

| Ethylenediamine | Aminoethyl-thiourea pyridine | Fused thia-diazepino-pyridine |

Furthermore, the isothiocyanate group itself is known to participate in cyclization reactions. tandfonline.comacs.orgrsc.org For instance, reactions with reagents that can interact with both the isothiocyanate and the pyridine nitrogen or an adjacent substituent can lead to the formation of fused thiazolo[4,5-b]pyridine (B1357651) derivatives.

The isothiocyanate functional group is a well-established precursor for the synthesis of various five-membered heterocycles. This allows for the attachment of these valuable scaffolds to the pyridine core at the 5-position.

Thiazoles: The reaction of isothiocyanates with α-halocarbonyl compounds, a variation of the Hantzsch thiazole (B1198619) synthesis, is a direct route to thiazole-containing derivatives. nih.gov In this case, this compound would react with an α-bromoketone, for example, to yield a 2-amino-thiazole derivative attached to the pyridine ring. Multicomponent reactions involving isothiocyanates also provide an efficient pathway to highly functionalized thiazoles. tandfonline.comacs.org

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from isothiocyanates by reaction with acylhydrazides. nih.govacs.org This reaction proceeds through a thiosemicarbazide intermediate, which is then cyclized, often with a dehydrating or desulfurizing agent, to form the oxadiazole ring. This would result in a (5-(1,3,4-oxadiazol-yl)pyridin-2-yl)bromide scaffold, ripe for further functionalization.

Triazoles: The reaction of isothiocyanates with hydrazine or substituted hydrazines is a common method for synthesizing 1,2,4-triazole-3-thiones. nih.gov The resulting triazole-thiol can exist in tautomeric forms and can be further alkylated or oxidized. For instance, reacting this compound with phenylhydrazine (B124118) would likely yield 1-phenyl-5-(6-bromopyridin-3-yl)-1H-1,2,4-triazole-5(4H)-thione. researchgate.net

Incorporation into Polymeric and Supramolecular Architectures

The reactive handles on this compound provide multiple avenues for its integration into larger, more complex chemical structures like polymers and supramolecular assemblies.

Polymeric Architectures: Isothiocyanates can undergo ring-opening copolymerization with monomers such as epoxides and oxetanes to create alternating copolymers with imidothiocarbonate linkages in the polymer backbone. rsc.orgrsc.orgacs.org Utilizing this compound in such a polymerization would yield a polymer chain decorated with pendant 2-bromopyridyl groups. These bromo groups could then serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of new functionalities. Alternatively, isothiocyanate-functionalized surfaces and nanoparticles can be used as platforms to attach molecules via thiourea linkages, suggesting that this compound could be used to modify aminated polymers or materials. mdpi.com

Supramolecular Architectures: Pyridine-based ligands are fundamental building blocks in supramolecular chemistry, renowned for their ability to coordinate with metal ions to form discrete and predictable assemblies like molecular squares and cages. rsc.orgnih.gov The pyridine nitrogen of this compound serves as a potential coordination site. The isothiocyanate and bromo groups can be derivatized to introduce other functionalities that can direct the self-assembly process through hydrogen bonding, π-π stacking, or additional coordination sites. arxiv.org For example, converting the isothiocyanate to a urea (B33335) or thiourea derivative introduces hydrogen bond donors and acceptors, which can be used to control the final supramolecular structure. nih.gov

Development of Advanced Chemical Probes and Reagents Based on this compound (focus on chemical utility, not biological application)

The chemical reactivity of the isothiocyanate group makes it an excellent functional handle for the design of chemical probes and reagents. Its primary utility in this context is as a chemoselective electrophile for covalent labeling.

The isothiocyanate group reacts efficiently and specifically with primary amines and thiols under mild, often aqueous, conditions to form stable thiourea and dithiocarbamate (B8719985) linkages, respectively. mdpi.comcbijournal.com This reactivity is the basis for its use in bioconjugation to label proteins, peptides, or other molecules containing these nucleophilic groups.

Key features of this compound as a platform for chemical probes include:

Covalent Labeling: The isothiocyanate serves as the "warhead" of the probe, forming a stable covalent bond with the target molecule. nih.gov

Bifunctional Reagent Design: The molecule is inherently bifunctional. The isothiocyanate can be used for attachment, while the bromo group can be used to attach a reporter tag (like a fluorophore or a biotin (B1667282) tag) via a cross-coupling reaction. This creates a versatile platform for "click" type reactions.

Modulation of Reactivity: The electron-withdrawing nature of the 2-bromo-pyridine core enhances the electrophilicity of the isothiocyanate carbon, potentially tuning its reactivity compared to simple aryl isothiocyanates. nih.gov

Probes for 19F NMR: The bromo-group could be substituted with a fluorine-containing moiety to develop probes for 19F-NMR spectroscopy, a technique used to study molecular interactions and environments. ljmu.ac.uk

Table 3: Potential Probe Designs Based on this compound

| Probe Type | Design Strategy | Chemical Utility |

|---|---|---|

| Fluorescent Labeling Reagent | Suzuki coupling of a fluorescent boronic acid, then use of -NCS to label a target. | Covalently attaching a fluorescent tag to amine- or thiol-containing substrates. |

| Affinity Pull-Down Reagent | Suzuki coupling of a biotin-boronic acid, then use of -NCS to label a target. | Isolating and identifying binding partners from complex mixtures. |

Computational and Theoretical Studies on 2 Bromo 5 Isothiocyanatopyridine and Its Derivatives

Electronic Structure and Reactivity Predictions

Computational quantum mechanics, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic structure and reactivity of molecules like 2-bromo-5-isothiocyanatopyridine. tandfonline.com Such studies would involve geometry optimization of the molecule to find its most stable three-dimensional structure. Following optimization, a variety of electronic properties would be calculated to understand its chemical behavior.

The presence of a bromine atom and an isothiocyanate group on the pyridine (B92270) ring introduces significant electronic perturbations. The bromine atom acts as an electron-withdrawing group through induction but also has a weak deactivating effect. The isothiocyanate group is a known electrophilic moiety. DFT calculations can quantify these effects by mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a region of positive potential (electrophilic character) around the central carbon atom of the isothiocyanate group and a negative potential around the nitrogen atom of the pyridine ring. nih.gov

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the LUMO is expected to be localized primarily on the isothiocyanate group, indicating its susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of reactivity. These descriptors, such as chemical hardness, softness, and electrophilicity index, can be used to compare the reactivity of this compound with other related compounds. ias.ac.in

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.2 | Energy of the outermost electrons |

| LUMO Energy | ELUMO | -1.5 | Energy of the lowest empty orbital |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.7 | Indicator of chemical stability |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.35 | Tendency to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.85 | Resistance to change in electron distribution |

| Chemical Softness | S = 1/(2η) | 0.175 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω = χ2/(2η) | 3.32 | Measure of electrophilic character |

Note: The values in this table are illustrative and represent typical results expected from a DFT calculation at a standard level of theory (e.g., B3LYP/6-311G+(d,p)).

Reaction Mechanism Elucidation through Quantum Chemical Calculations

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as amines and thiols. researchgate.net Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of these reactions.

For the reaction of this compound with a primary amine, for instance, the proposed mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate group. mdpi.com This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea (B124793) product.

Computational studies would model this process by:

Locating Transition States: Identifying the transition state (TS) structure for the initial nucleophilic attack and any subsequent steps. The TS is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: Determining the energy barrier (activation energy) of the reaction by comparing the energy of the transition state to that of the reactants. A lower activation energy indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Performing IRC calculations from the transition state to confirm that it connects the reactants and the desired products on the reaction pathway.

These calculations would provide a quantitative understanding of the reaction kinetics and thermodynamics, allowing for a comparison of the reactivity of this compound with various nucleophiles.

Table 2: Hypothetical Calculated Energies for the Reaction of this compound with Methylamine

| Species | Relative Energy (kcal/mol) |

| Reactants (Separated) | 0.0 |

| Transition State (Nucleophilic Attack) | +12.5 |

| Intermediate (Zwitterion) | -5.2 |

| Transition State (Proton Transfer) | -2.8 |

| Products (Thiourea) | -25.0 |

Note: This table presents hypothetical but realistic energy values for a reaction profile, illustrating the kind of data generated from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

A conformational analysis would be performed by systematically rotating the dihedral angle defined by the atoms C(ring)-C(ring)-N=C. The energy of the molecule would be calculated at each rotational increment to generate a potential energy surface. This would reveal the most stable conformation (the global minimum) and the energy barriers to rotation between different conformations. It is expected that the most stable conformation would be one where the isothiocyanate group is coplanar with the pyridine ring to maximize electronic conjugation, though steric hindrance could influence this.

Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule in a solution. aps.org By simulating the motion of the molecule and surrounding solvent molecules over time, MD provides insights into:

Solvation Effects: How the solvent interacts with and stabilizes the molecule.

Conformational Dynamics: The time-scales and pathways of conformational changes. acs.orgnih.gov

Vibrational Properties: The characteristic vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data (e.g., from IR or Raman spectroscopy). rsc.org

Table 3: Illustrative Conformational Energy Profile of this compound

| Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Global Minimum (Planar) |

| 45° | 1.5 | Skewed |

| 90° | 2.8 | Rotational Barrier (Perpendicular) |

| 135° | 1.5 | Skewed |

| 180° | 0.1 | Local Minimum (Planar) |

Note: These data are illustrative, showing a typical energy profile for rotation around a single bond with some degree of double bond character.

Structure-Reactivity Correlations via Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. wur.nl For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity towards a specific nucleophile.

This would involve:

Creating a Dataset: Synthesizing or computationally designing a series of derivatives by modifying the substituents on the pyridine ring.

Calculating Descriptors: For each derivative, calculating a set of molecular descriptors using computational chemistry. These descriptors can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov

Developing a Model: Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the experimentally measured or computationally predicted reactivity (e.g., reaction rate constant). nih.gov

A successful QSAR model would allow for the rapid prediction of the reactivity of new, untested derivatives, guiding the design of compounds with desired properties. For example, a model might show that electron-withdrawing substituents on the pyridine ring increase the electrophilicity of the isothiocyanate group and thus enhance its reactivity. nih.gov

Table 4: Example of a QSAR Data Table for Substituted Pyridine Isothiocyanates

| Derivative (Substituent at C2) | log(krel) (Experimental) | Electronic Descriptor (σp) | Steric Descriptor (Molar Volume) |

| -Br (Parent) | 0.00 | +0.23 | 120 ų |

| -H | -0.52 | 0.00 | 105 ų |

| -Cl | +0.15 | +0.23 | 115 ų |

| -CH3 | -0.85 | -0.17 | 125 ų |

| -NO2 | +1.50 | +0.78 | 128 ų |

Note: This table provides a hypothetical dataset that would be used to build a QSAR model. krel is the relative rate constant of the reaction.

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring, particularly at the 2-position, is a key area for future research. The development of novel catalytic systems is paramount to achieving more efficient and selective transformations.

Current research on the cross-coupling reactions of 2-bromopyridines often utilizes palladium-based catalysts. researchgate.netacs.org However, the exploration of alternative, more sustainable, and cost-effective metal catalysts, such as those based on nickel, copper, or iron, presents a significant opportunity. For instance, a dual catalytic system employing (dtbbpy)NiIIBr2 and CoII(Pc) has shown promise in the cross-electrophile coupling of challenging substrates like 2-bromopyridine (B144113). nih.gov Further investigation into these and other novel catalyst systems could lead to milder reaction conditions, broader substrate scope, and improved yields for the derivatization of 2-Bromo-5-isothiocyanatopyridine.

The isothiocyanate group also offers a handle for various transformations. While its reactivity with amines and thiols is well-established, the use of catalysts to modulate this reactivity or to enable entirely new reactions is an emerging area. researchgate.net For example, the catalytic activation of the C=S bond could open pathways to novel heterocycle synthesis.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid discovery and optimization of new molecules necessitates the integration of versatile building blocks like this compound into automated and high-throughput synthesis platforms. These platforms enable the rapid generation of large libraries of compounds for screening in various applications.

The development of robust and reliable reaction protocols that are amenable to automation is crucial. This includes the use of solid-phase synthesis techniques or flow chemistry, which can streamline the purification process and allow for continuous production. rsc.org Microwave-assisted synthesis has also been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives and isothiocyanates. nih.govacs.orgresearchgate.nettandfonline.comnih.gov

| Synthesis Method | Key Advantages | Relevant Compounds |

| Microwave-Assisted Synthesis | Excellent yields, pure products, short reaction times, low-cost processing. nih.govacs.org | Pyridine derivatives, Isothiocyanates. nih.govacs.orgresearchgate.nettandfonline.comnih.gov |

| Flow Chemistry | Amenable to automation, streamlined purification, continuous production. rsc.org | Indoloquinolizidines. rsc.org |

Advanced Materials Precursor Chemistry (without specific material properties/applications)

The unique structure of this compound makes it an attractive precursor for the synthesis of advanced materials. The pyridine unit can be incorporated into polymer backbones to create materials with specific electronic or thermal properties. mdpi.combenicewiczgroup.comresearchgate.netdntb.gov.ua

For example, pyridine-based polybenzimidazoles have been synthesized for potential use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The synthesis of pyridine-containing polymers without the need for protecting groups has been demonstrated, simplifying the synthetic process. mdpi.com The isothiocyanate group can be utilized for post-polymerization modification or for cross-linking polymer chains, leading to materials with tailored functionalities. The exploration of polymerization reactions involving this compound, such as those initiated by the isothiocyanate group or through cross-coupling of the bromo-substituent, could lead to novel classes of functional polymers.

Sustainable and Economical Production Methods

The development of sustainable and economical production methods for this compound is essential for its widespread application. This involves adhering to the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and utilize renewable resources. rasayanjournal.co.innumberanalytics.commdpi.comslsp.ch

Future research should focus on developing catalytic and multi-component reactions that proceed with high atom economy and minimize the use of hazardous reagents and solvents. rasayanjournal.co.inresearchgate.netekb.eg For instance, the synthesis of pyridine derivatives has been achieved through one-pot, four-component reactions under microwave irradiation, offering an efficient and environmentally friendly approach. nih.govacs.org The use of biocatalysts, such as enzymes, also presents a sustainable alternative to traditional chemical synthesis methods for pyridine derivatives. numberanalytics.com

Regarding the isothiocyanate moiety, methods for its synthesis from primary amines using greener reagents like elemental sulfur or desulfurizing agents in aqueous media have been developed. mdpi.comrsc.org The use of microwave assistance in the synthesis of isothiocyanates has also proven to be a rapid and efficient method. researchgate.nettandfonline.comnih.gov

| Green Chemistry Approach | Benefits |

| Microwave-Assisted Synthesis | Higher yields, shorter reaction times, reduced environmental impact. nih.govrasayanjournal.co.in |

| Multicomponent Reactions | Reduced waste, shorter reaction times, simplified workup. rasayanjournal.co.in |

| Use of Green Solvents (e.g., water, ionic liquids) | Minimal toxicity, biodegradability. rasayanjournal.co.inrsc.org |

| Biocatalysis | Sustainable and environmentally friendly alternative. numberanalytics.com |

Unexplored Reactivity Profiles and Novel Transformations

Beyond its established reactivity, this compound likely possesses a wealth of unexplored reactivity profiles and potential for novel transformations. The interplay between the bromo and isothiocyanato groups on the electron-deficient pyridine ring could lead to unique and unexpected chemical behavior.

For instance, intramolecular reactions between a derivatized isothiocyanate group and the pyridine nitrogen or a substituent introduced at the 2-position could lead to the formation of novel heterocyclic ring systems. The isothiocyanate group is known to participate in cycloaddition reactions, and exploring its reactivity with various dienophiles and dipolarophiles in the context of the 2-bromopyridine scaffold could yield a diverse range of complex molecules. mdpi.com

Furthermore, the isothiocyanate group can react with a variety of nucleophiles beyond simple amines and thiols. researchgate.net Investigating its reactions with carbon nucleophiles, for example, could open up new avenues for C-C bond formation. Additionally, novel three-component reactions involving the isothiocyanate group have been reported, leading to the synthesis of new ring systems. nih.gov A comprehensive investigation into the fundamental reactivity of this compound is crucial for unlocking its full potential as a versatile synthetic tool.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-5-isothiocyanatopyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the isothiocyanate group (-NCS) into a bromopyridine precursor. A common approach is:

Bromination : Start with a pyridine derivative (e.g., 5-aminopyridine) and brominate at the 2-position using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

Isothiocyanate Formation : React the brominated intermediate with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) in anhydrous conditions. For example, NH₄SCN in dichloromethane at reflux (40–50°C) for 6–12 hours yields the isothiocyanate group .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the isothiocyanate group.

Q. How should researchers characterize this compound, and what spectral data are critical for validation?

Methodological Answer : Key characterization techniques include:

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) to balance accuracy and computational cost. B3LYP incorporates exact exchange terms, improving thermochemical predictions (e.g., bond dissociation energies) .

- Basis Sets : Apply 6-31G(d,p) for light atoms and LANL2DZ for bromine to account for relativistic effects .

- Output Analysis :

Q. What strategies mitigate contradictory results in Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer :

Q. How can researchers resolve discrepancies in reported reaction yields for thiocyanate-containing pyridines?

Methodological Answer :

- Systematic Literature Review : Use PRISMA frameworks to filter studies by reaction conditions (e.g., solvent, catalyst) and identify outliers .

- Experimental Replication : Reproduce high-yield protocols with strict control of variables (e.g., moisture levels, catalyst purity) .

- Data Validation : Compare NMR spectra with published data repositories (e.g., SciFinder) to confirm product identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.